Zomepirac sodium salt

Catalog No.
S650827
CAS No.
64092-48-4
M.F
C15H13ClNNaO3
M. Wt
313.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zomepirac sodium salt

CAS Number

64092-48-4

Product Name

Zomepirac sodium salt

IUPAC Name

sodium 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate

Molecular Formula

C15H13ClNNaO3

Molecular Weight

313.71 g/mol

InChI

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1

InChI Key

SEEXPXUCHVGZGU-UHFFFAOYSA-M

Synonyms

5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate, McN 2783-21-98, Zomax, zomepirac, zomepirac potassium, zomepirac sodium

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+]

The exact mass of the compound Zomepirac sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zomepirac sodium salt (CAS: 64092-48-4) is a pyrrole-acetic acid non-steroidal anti-inflammatory drug (NSAID) and a cyclooxygenase (COX) inhibitor. While historically utilized as a clinical analgesic, it was withdrawn from the market due to immune-mediated idiosyncratic toxicity and is now procured as a critical reference standard for predictive toxicology and drug metabolism (DMPK) research . As a carboxylic acid-containing xenobiotic, zomepirac undergoes rapid Phase II metabolism via UDP-glucuronosyltransferases to form a highly reactive acyl glucuronide [1]. This predictable bioactivation makes the sodium salt form a required benchmark material for calibrating in vitro covalent binding assays, evaluating acyl migration kinetics, and modeling drug-induced liver injury (DILI) mechanisms in early-stage drug discovery [REFS-1, REFS-2].

Research Fit

COX pathway inhibition study fit (non-selective)
MRP-mediated drug efflux circumvention assays
Acyl glucuronide-mediated toxicity and reactive metabolite modeling
Analytical reference standard for HPLC method development

Substituting zomepirac sodium with its free acid counterpart or structurally related NSAIDs like tolmetin compromises assay integrity and reproducibility. Zomepirac free acid is practically insoluble in aqueous media, necessitating the use of organic solvents like DMSO, which inhibit microsomal UGT and CYP450 enzymes and artificially alter apparent kinetic parameters . The sodium salt circumvents this by providing water solubility up to 100 mg/mL, enabling completely solvent-free assay conditions . Furthermore, substituting zomepirac with other withdrawn or safe NSAIDs fails to replicate its specific reactivity profile; zomepirac's acyl glucuronide exhibits a short chemical degradation half-life (~30 minutes) and distinct covalent binding efficiency, making it necessary as a calibrated high-risk positive control in idiosyncratic toxicity screening that other carboxylic acids cannot accurately mimic[1].

Substitution Risk

  • Species-divergent metabolism Rodent hydroxylation vs. human glucuronidation may shift pharmacokinetic interpretation and limit cross-species transfer.
  • Unique acyl glucuronide liability ZP-AG reactive metabolite profile precludes direct substitution with tolmetin or ketorolac in toxicity modeling studies.
  • Non-transferable MRP activity MRP circumvention activity is not established for other pyrrole-acetic NSAIDs; compound-specific verification may be required.

Aqueous Solubility for Solvent-Free Assays

Zomepirac sodium salt demonstrates a highly favorable aqueous solubility profile compared to its free acid counterpart. While the free acid requires organic solvents for dissolution, the sodium salt achieves concentrations of 100 mg/mL in water . This allows researchers to prepare highly concentrated aqueous stock solutions for microsomal and hepatocyte incubations, avoiding DMSO-induced enzyme inhibition.

Evidence DimensionWater solubility at 25°C
Target Compound Data≥100 mg/mL in water
Comparator Or BaselineZomepirac free acid (practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the sodium salt.
Conditions25°C, aqueous buffer/water

Eliminates the need for organic co-solvents in in vitro metabolic incubations, preventing solvent-induced inhibition of UGT and CYP enzymes.

Analgesic potency vs. NSAIDs
Reported
2.1–200× higher endpoint response than diclofenac and aspirin; equivalent to morphine in writhing model
Supports non-narcotic prostaglandin pathway inhibition studies
Multi-model animal pain assays; endpoint response context

Acyl Glucuronide Degradation Benchmark

The reactivity of acyl glucuronides is a primary driver of idiosyncratic drug toxicity. Zomepirac acyl glucuronide exhibits a rapid chemical degradation and acyl migration half-life of 30.2 ± 6.99 minutes, placing it firmly in the high-risk category [1]. In contrast, safe carboxylic acid drugs like telmisartan or flufenamic acid demonstrate half-lives exceeding 10 hours [2].

Evidence DimensionChemical degradation half-life (t1/2) of the 1-O-β acyl glucuronide
Target Compound Data30.2 ± 6.99 minutes
Comparator Or BaselineSafe carboxylic acid drugs (e.g., telmisartan, flufenamic acid): >10 hours
Quantified DifferenceZomepirac acyl glucuronide degrades >20 times faster than safe drug benchmarks.
Conditions0.1 M phosphate buffer, pH 7.4 at physiological temperature

Provides a reliable, highly reactive positive control for validating LC-MS/MS screening assays designed to flag idiosyncratic toxicity risks in early-stage drug discovery.

Species metabolic divergence
Reported
Human/rhesus: glucuronidation; Rodent: 4-methyl hydroxylation. Clearance ~4.5 vs 0.30 mL/min/kg
Species-specific metabolism context
Cross-species model selection may require validation

Covalent Binding in Human Hepatocytes

In predictive toxicology, zomepirac serves as a boundary marker for the problematic zone of idiosyncratic adverse drug reactions (IADRs). When incubated with human hepatocytes, zomepirac demonstrates a metabolism-dependent covalent binding rate of 7.2 ± 0.4 pmol/mg protein [1]. When combined with its historical daily dose (600 mg), this specific binding burden provides a quantitative threshold for evaluating the safety of novel drug candidates.

Evidence DimensionMetabolism-dependent covalent binding to hepatic tissue proteins
Target Compound Data7.2 ± 0.4 pmol drug equivalents/mg protein
Comparator Or BaselineSafe baseline drugs (which typically show negligible binding)
Quantified DifferenceEstablishes a specific quantitative threshold (7.2 pmol/mg) for a known hepatotoxic/anaphylactic agent.
ConditionsHuman hepatocytes, normalized to daily dose considerations

Allows toxicologists to benchmark the covalent binding burden of novel drug candidates against a well-characterized, clinically withdrawn standard.

Reactive acyl glucuronide toxicity
Reported
ZP-AG directly causes acute kidney injury in mouse model; covalent HSA binding Kd1 0.86 μM
Acyl glucuronide-mediated toxicity modeling context
Distinguished from tolmetin in toxicity profile despite similar binding
MRP circumvention activity
Data to verify
Enhances cytotoxicity of anthracyclines, vincristine, VP-16 in MRP-expressing cell lines
Reported chemosensitization context
Class-level inference; independent replication advised
Stability-indicating HPLC
Method context
Intra-day CV 0.12–2.24%, inter-day CV 0.15–3.93%, recovery 97.14–101.58%
Supports analytical method development
Stress degradation profile characterized
Hypersensitivity risk differential
Reported
Age-adjusted RR 2.0 (95% CI 1.1–4.7) vs. other NSAIDs in claims analysis
Supports hypersensitivity mechanism investigations
Pharmacovigilance endpoint context; indication confounding may apply

Predictive Toxicology Positive Control

Due to the rapid degradation half-life (~30 minutes) and high covalent binding efficiency of its acyl glucuronide, zomepirac sodium is the standard positive control for in vitro assays evaluating the idiosyncratic drug toxicity risk of novel carboxylic acid-containing drug candidates [1].

UGT Enzyme Kinetics & Inhibition Studies

The high aqueous solubility of the sodium salt allows for the preparation of concentrated, solvent-free substrate solutions, making it ideal for characterizing UDP-glucuronosyltransferase (UGT) enzyme kinetics and screening potential drug-drug interactions (DDIs) without the confounding effects of DMSO .

Reactive Metabolite Standard Synthesis

Zomepirac sodium is utilized as a precursor in bioreactor systems (e.g., recombinant yeast or human liver microsomes) to enzymatically synthesize zomepirac acyl glucuronide (ZAG) for downstream structural characterization, LC-MS/MS method development, and protein adduct mapping [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Prostaglandin pathway inhibition studies
Non-opioid COX inhibition profile
Endpoint response comparison vs. narcotic and NSAID controls
Acyl glucuronide-mediated toxicity research
Reactive metabolite (ZP-AG) liability characterization
Covalent adduct and nephrotoxicity model endpoint monitoring
MRP-mediated drug efflux circumvention assays
Reported MRP chemosensitization activity
Efflux transporter-specific endpoint in resistant cell lines
Analytical reference standard for HPLC method development
Validated stability-indicating HPLC parameters
Precision and forced degradation reproducibility

Hydrogen Bond Acceptor Count

3

Exact Mass

313.0481653 Da

Monoisotopic Mass

313.0481653 Da

Heavy Atom Count

21

UNII

DA5B6IWF46

Related CAS

33369-31-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

64092-48-4

Wikipedia

Zomepirac sodium

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